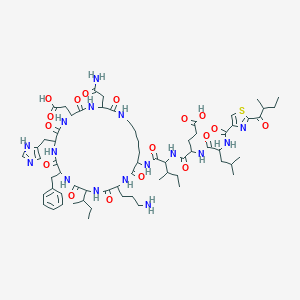
Ethyl 4-bromothiazole-5-carboxylate
概要
説明
Ethyl 4-bromothiazole-5-carboxylate is an organic compound with the molecular formula C6H6BrNO2S . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 4-bromothiazole-5-carboxylate typically involves the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of Hurd–Mori reaction .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromothiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 4-position with a bromine atom and at the 5-position with a carboxylate ester group .Chemical Reactions Analysis
Ethyl 4-bromothiazole-5-carboxylate can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the carboxylate ester group, which can participate in esterification and hydrolysis reactions .Physical And Chemical Properties Analysis
Ethyl 4-bromothiazole-5-carboxylate has a molecular weight of 236.09 . It has a melting point of 75-79 ºC, a boiling point of 289 ºC, and a density of 1.654 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
- Application: Ethyl-2-bromothiazole-4-carboxylate is used as a corrosion inhibitor. It contributes to the creation of a film layer on copper’s surface by adsorption .
- Results: This film acts as an inhibitor on the surface of the metal, which prevents or reduces corrosion .
- Application: Ethyl 2-bromothiazole-5-carboxylate is used in medicine as a pharmaceutical intermediate .
- Results: The specific outcomes depend on the particular pharmaceutical product being synthesized .
Corrosion Inhibition
Pharmaceutical Intermediate
Antimicrobial Evaluation
- Application: Ethyl 2-bromothiazole-5-carboxylate is used as a biochemical reagent .
- Method: This compound can be used as a biological material or organic compound for life science related research .
- Results: The specific outcomes depend on the particular research being conducted .
- Application: 2-aminothiazole-4-carboxylate Schiff bases, which can be synthesized from similar compounds, have been evaluated for their antimicrobial properties .
- Method: The Schiff bases are synthesized and then tested against multidrug resistant strains .
- Results: The specific results of these tests would depend on the particular strains used .
Biochemical Reagent
Synthesis of Schiff Bases
Safety And Hazards
Ethyl 4-bromothiazole-5-carboxylate is considered hazardous. It may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and ensuring adequate ventilation .
将来の方向性
Ethyl 4-bromothiazole-5-carboxylate is a valuable intermediate in organic synthesis and is often used in the pharmaceutical and agricultural sectors to synthesize new drugs and pesticides . Its future directions are likely to involve its use in the synthesis of novel compounds with potential biological activities.
特性
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMYUZUYGXGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597418 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-thiazolecarboxylic acid ethyl ester | |
CAS RN |
152300-60-2 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)

![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)








